2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. The core structure is modified at the 4-position with a thiophen-2-yl group, introducing sulfur-based aromaticity, and at the 1-position with an acetamide side chain substituted with a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-10-19-21(11-16(15)2)27(24(29)13-20(26-19)22-8-5-9-31-22)14-23(28)25-17-6-4-7-18(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIXUIPOCFQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the benzodiazepine core. The synthetic route may include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.
Attachment of the Methylthio Phenyl Group: This step involves the acylation of the benzodiazepine core with a methylthio phenyl acetamide derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl and methylthio groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Given its benzodiazepine core, it may have potential as a therapeutic agent for conditions like anxiety, insomnia, and muscle spasms.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide likely involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thienyl and methylthio groups may influence the binding affinity and selectivity of the compound for different receptor subtypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness arises from its hybrid structure combining a benzodiazepine core with sulfur-containing substituents. Key comparisons include:
Key Observations :
- Thiophene vs.
- Methylsulfanyl Group : Unlike clobazam’s methyl group, the 3-(methylsulfanyl)phenyl substituent introduces a sulfur atom, which could influence metabolic stability (e.g., resistance to CYP450 oxidation) or receptor binding specificity .
- Acetamide Side Chain : Shared with ’s benzothiazine derivative, this group facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA), a critical feature for antimicrobial activity .
Computational and Crystallographic Insights
- Similarity Metrics : Tanimoto and Dice indices () suggest moderate similarity (~0.6–0.7) between the target compound and clobazam, primarily due to the shared benzodiazepine core. Lower similarity (~0.3–0.4) is observed with oxadiazole/thiazine derivatives due to divergent ring systems .
- Hydrogen Bonding Patterns : The acetamide and ketone groups in the target compound likely form robust hydrogen-bonding networks akin to those in ’s benzothiazine derivative, which exhibits antifungal activity via crystal packing interactions .
Hypothesized Pharmacokinetic Properties
Implications : Higher LogP suggests improved membrane permeability but may increase hepatotoxicity risks. The acetamide’s hydrogen-bonding capacity could enhance target binding but reduce oral bioavailability compared to clobazam .
Biological Activity
The compound 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide , with CAS number 1251709-23-5 , belongs to the class of benzodiazepine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic effects in various diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.6 g/mol . The structure includes a benzodiazepine core modified with thiophene and methylsulfanyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.6 g/mol |
| Solubility | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit significant anticancer properties. For instance, a study evaluated various derivatives against different cancer cell lines, showing promising results for compounds similar to the one in focus.
In a comparative analysis, compounds structurally related to our target demonstrated potent cytotoxic effects against Hep3B liver cancer cells. The IC50 values for these derivatives ranged from 3.94 mM to 9.12 mM , indicating a strong correlation between structural modifications and enhanced cytotoxicity. Specifically, derivatives with amide groups showed lower IC50 values, suggesting increased efficacy compared to others.
Case Study:
A study conducted by Mohammed Hawash et al. reported that certain benzodioxole derivatives exhibited IC50 values as low as 1625.8 ng/ml against Hep3B cells, indicating their potential as effective anticancer agents . The mechanism of action involved cell cycle arrest at the G2-M phase, similar to the action of doxorubicin, a well-known chemotherapeutic agent.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Compounds with similar structures demonstrated moderate antioxidant activity, with some exhibiting IC50 values around 39.85 µM compared to Trolox (IC50 = 7.72 µM ), a standard antioxidant . This suggests that while the compound has some antioxidant properties, it may not be as potent as established antioxidants.
The biological activities of benzodiazepines are often attributed to their interaction with GABA receptors and other cellular pathways. The specific interactions of our compound with these targets remain to be fully elucidated but are hypothesized to involve modulation of neurotransmitter systems and inhibition of cancer cell proliferation through apoptosis and cell cycle disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
